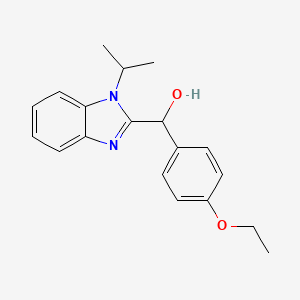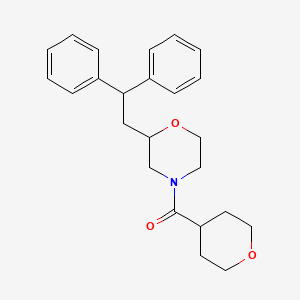![molecular formula C14H13N3O2 B6102273 N-benzyl-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6102273.png)
N-benzyl-6-[(hydroxyimino)methyl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-6-[(hydroxyimino)methyl]nicotinamide, also known as BHMN, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BHMN is a derivative of nicotinamide, which is a form of vitamin B3.
Wirkmechanismus
The mechanism of action of N-benzyl-6-[(hydroxyimino)methyl]nicotinamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival. This compound has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is an enzyme involved in DNA repair and cell survival. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of PARP, induce apoptosis in cancer cells, and protect neurons from oxidative stress. In vivo studies have shown that this compound can inhibit tumor growth in animal models and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-benzyl-6-[(hydroxyimino)methyl]nicotinamide is its potent antitumor activity, which makes it a promising candidate for cancer treatment. This compound also exhibits neuroprotective effects, which could be useful for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on N-benzyl-6-[(hydroxyimino)methyl]nicotinamide. One area of research is to investigate the potential of this compound as a therapeutic agent for cancer and neurodegenerative diseases. Another area of research is to develop more efficient synthesis methods for this compound, which could improve its solubility and bioavailability. Furthermore, studies could be conducted to investigate the potential side effects of this compound and to optimize its dosage and administration.
Synthesemethoden
The synthesis of N-benzyl-6-[(hydroxyimino)methyl]nicotinamide involves the reaction of benzylamine with 6-bromo-2-hydroxypyridine-3-carboxaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the oxidation of the resulting alcohol with hydrogen peroxide. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
N-benzyl-6-[(hydroxyimino)methyl]nicotinamide has been extensively studied for its potential applications in various fields of research. One of the main areas of research is in medicinal chemistry, where this compound has been shown to exhibit potent antitumor activity. Several studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising mechanism for cancer treatment.
In addition to its antitumor activity, this compound has also been studied for its potential applications in neurodegenerative diseases. Several studies have demonstrated that this compound can protect neurons from oxidative stress, which is a major contributor to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-benzyl-6-[(E)-hydroxyiminomethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(16-8-11-4-2-1-3-5-11)12-6-7-13(10-17-19)15-9-12/h1-7,9-10,19H,8H2,(H,16,18)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLSOQAYEJEXFE-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6102203.png)
![3-{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6102206.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-2-(3-thienyl)acetamide](/img/structure/B6102220.png)
![2-[(4-chlorophenyl)thio]butanamide](/img/structure/B6102230.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-piperidinamine](/img/structure/B6102240.png)
![{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6102241.png)

![N-methyl-N-(2-phenylethyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6102267.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B6102287.png)
